molecular formula C12H9N B8419731 7-Ethynyl-2-methyl-quinoline

7-Ethynyl-2-methyl-quinoline

Cat. No.: B8419731
M. Wt: 167.21 g/mol
InChI Key: KFYPOPYYJBPNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethynyl-2-methyl-quinoline is a quinoline derivative featuring a methyl group at the 2-position and an ethynyl (C≡CH) group at the 7-position. Below, we compare its hypothesized properties with similar compounds, focusing on synthesis, substituent effects, and applications.

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

7-ethynyl-2-methylquinoline

InChI

InChI=1S/C12H9N/c1-3-10-5-7-11-6-4-9(2)13-12(11)8-10/h1,4-8H,2H3

InChI Key

KFYPOPYYJBPNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural differences and similarities between 7-Ethynyl-2-methyl-quinoline and related quinoline derivatives:

Compound Substituents Position(s) Key Features Biological Activity/Applications
This compound Ethynyl (C≡CH), Methyl (CH₃) 7, 2 Electron-withdrawing ethynyl group; potential for cross-coupling reactions Hypothesized anticancer, antiviral
E-2-Styrylquinolines Styryl (C=C-Ar), Methyl (CH₃) 2 Extended conjugation via styryl group HIV-1 integrase inhibitors, antiallergic
7-Chloro-4-hydrazinylquinoline Chloro (Cl), Hydrazinyl (NHNH₂) 7, 4 Electrophilic chloro; nucleophilic hydrazine Precursor for hydrazone-based ligands
7-Aminoquinoline derivatives Amino (NH₂) 7 Electron-donating amino group Anticonvulsant, isoquinoline synthesis
7-Substituted dihydrochlorides Methylaminophenoxy, Pyridinyloxy 7 Polar substituents; dihydrochloride salts Neuronal inhibitors
7-Hydroxy-4-methyl-2-oxa-quinoline Hydroxy (OH), Oxa (O) 7, 2 Hydrogen-bonding hydroxy; oxygen heteroatom Anticonvulsant activity
Key Observations:
  • Substituent Electronic Effects: The ethynyl group in this compound is electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to electron-donating groups like amino (NH₂) in 7-aminoquinolines .
  • Positional Influence: Substitution at the 7-position (as in 7-chloro, 7-amino, or 7-ethynyl derivatives) often correlates with bioactivity modulation, such as receptor binding or enzyme inhibition .
Efficiency and Yield:
  • Styrylquinoline synthesis (70–85% yields) may be more efficient than ethynylation, which often requires palladium catalysts and controlled conditions.

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